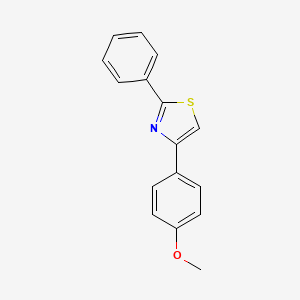
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole, also known as MPT, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MPT is a thiazole derivative that has a unique structure with a methoxyphenyl group and a phenyl group attached to it. The compound is synthesized using different methods, and its mechanism of action has been studied extensively.
科学研究应用
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has also shown potential as an anti-inflammatory agent and a neuroprotective agent. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and metal-organic frameworks. In organic synthesis, this compound has been used as a starting material for the synthesis of various thiazole derivatives.
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to modulate the activity of various receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. The compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. The compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations, including its limited solubility in water and its potential reactivity with other compounds.
未来方向
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has several potential future directions for research, including its use as a building block for the synthesis of various organic materials, including polymers and metal-organic frameworks. The compound also has potential applications in drug discovery, particularly for the development of anticancer and neuroprotective agents. In addition, this compound could be used as a tool for studying the mechanism of action of various enzymes and receptors. Further studies are needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. The compound has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, further studies are needed to fully understand the potential applications of this compound in various fields.
合成方法
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde and phenylacetic acid with thiosemicarbazide, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid and thiosemicarbazide in the presence of sodium acetate, followed by cyclization using sulfuric acid. The yield of this compound obtained from these methods is around 70-80%.
属性
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-18-14-9-7-12(8-10-14)15-11-19-16(17-15)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAVQQJWQLDXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)


![N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide](/img/structure/B5835086.png)


![1-[2-(ethylthio)benzoyl]pyrrolidine](/img/structure/B5835116.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5835130.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5835139.png)
